Denfivontinib

Description

Structure

3D Structure

Properties

IUPAC Name |

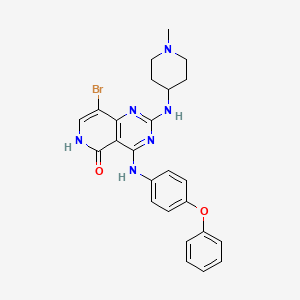

8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25BrN6O2/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWMIXPJPNCXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457983-28-6 | |

| Record name | G-749 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1457983286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denfivontinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Denfivontinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B06W426B66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lenvatinib's Core Biological Mechanisms: A Technical Guide for Researchers

An in-depth exploration of the multi-targeted tyrosine kinase inhibitor, Lenvatinib, detailing its molecular targets, interrogated signaling pathways, and the experimental validation of its mechanism of action.

Introduction

Lenvatinib is a potent, orally available, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of several advanced cancers, including radioiodine-refractory differentiated thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2] Its therapeutic effect is derived from the simultaneous inhibition of multiple receptor tyrosine kinases (RTKs) crucial for tumor growth, angiogenesis, and metastasis.[2] This technical guide provides a comprehensive overview of Lenvatinib's biological targets and the downstream signaling pathways it modulates, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Biological Targets of Lenvatinib

Lenvatinib exerts its anti-cancer effects by targeting a specific array of RTKs involved in pro-angiogenic and oncogenic signaling.[2] The primary molecular targets of Lenvatinib include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): Key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]

-

Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4): Involved in cell proliferation, survival, migration, and differentiation, with aberrant signaling contributing to tumorigenesis.[2]

-

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Plays a role in cell growth, proliferation, and survival.[2]

-

KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT): A crucial receptor for hematopoietic stem cells, mast cells, and interstitial cells of Cajal, with mutations leading to various cancers.[2]

-

Rearranged during Transfection (RET) Proto-Oncogene: A receptor tyrosine kinase whose mutations and rearrangements are oncogenic drivers in several cancer types, including thyroid and lung cancer.[2]

Quantitative Inhibition Profile

The potency of Lenvatinib against its primary targets has been quantified through various in vitro assays, providing crucial data for understanding its therapeutic window and mechanism of action. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for evaluating the efficacy of a kinase inhibitor.

| Target | IC50 (nM) | Ki (nM) |

| VEGFR1 (Flt-1) | 22 | 1.3 |

| VEGFR2 (KDR) | 4.0 | 0.74 |

| VEGFR3 (Flt-4) | 5.2 | 0.71 |

| FGFR1 | 46 | 22 |

| FGFR2 | - | 8.2 |

| FGFR3 | - | 15 |

| FGFR4 | - | - |

| PDGFRα | 51 | - |

| PDGFRβ | 39 | - |

| KIT | 100 | 11 |

| RET | - | 1.5 |

Table 1: Quantitative Inhibition of Lenvatinib Against Key Tyrosine Kinases. This table summarizes the reported IC50 and Ki values of Lenvatinib for its primary biological targets.[4][5] A hyphen (-) indicates that data was not available in the cited sources.

Signaling Pathways Modulated by Lenvatinib

By inhibiting its primary targets, Lenvatinib disrupts several critical downstream signaling cascades that are essential for cancer cell proliferation, survival, and angiogenesis. The major pathways affected include the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT pathway, and the PLCγ pathway.[6][7]

VEGFR Signaling Pathway

Lenvatinib's potent inhibition of VEGFRs, particularly VEGFR2, is central to its anti-angiogenic effects. Upon binding of VEGF ligands, VEGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Lenvatinib blocks this initial activation step.

Figure 1: Lenvatinib's Inhibition of the VEGFR Signaling Pathway. This diagram illustrates how Lenvatinib blocks the activation of VEGFR, thereby inhibiting downstream signaling through the PLCγ, PI3K/AKT, and RAS/MAPK pathways, ultimately leading to a reduction in cell proliferation, survival, and angiogenesis.

FGFR Signaling Pathway

Aberrant FGFR signaling is a known driver of oncogenesis. Lenvatinib's inhibition of FGFRs disrupts these pro-tumorigenic signals. The downstream signaling of FGFRs involves adaptor proteins such as FRS2, which then activate the MAPK and PI3K/AKT pathways.

Figure 2: Lenvatinib's Inhibition of the FGFR Signaling Pathway. This diagram shows Lenvatinib blocking FGFR activation, which in turn prevents the recruitment and activation of the adaptor protein FRS2 and subsequent downstream signaling through the RAS/MAPK and PI3K/AKT pathways.

PDGFRα, KIT, and RET Signaling Pathways

Lenvatinib also targets PDGFRα, KIT, and RET, which share downstream signaling components with the VEGFR and FGFR pathways, including the PI3K/AKT and MAPK cascades. Inhibition of these receptors contributes to Lenvatinib's broad anti-tumor activity.

Figure 3: Lenvatinib's Inhibition of PDGFRα, KIT, and RET Signaling. This diagram illustrates the common downstream signaling pathways, PI3K/AKT and RAS/MAPK, that are inhibited by Lenvatinib's action on PDGFRα, KIT, and RET.

Experimental Protocols for Target Validation

The validation of Lenvatinib's mechanism of action relies on a suite of in vitro and in vivo experimental assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of Lenvatinib on the enzymatic activity of its target kinases.

Figure 4: Workflow for a Biochemical Kinase Inhibition Assay. This diagram outlines the key steps involved in determining the IC50 value of Lenvatinib against a purified kinase.

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified recombinant target kinase (e.g., VEGFR2, FGFR1), a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP at a concentration near the Km for the specific kinase, and a substrate peptide (e.g., a poly-Glu-Tyr peptide).

-

Inhibitor Addition: Add serial dilutions of Lenvatinib (typically from high nanomolar to low micromolar concentrations) or vehicle control (e.g., DMSO) to the wells.

-

Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mixture and incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA, which sequesters the Mg2+ ions necessary for kinase activity.

-

Detection: Quantify the extent of substrate phosphorylation. This can be achieved using various detection methods, such as:

-

ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.

-

LanthaScreen™ Eu Kinase Binding Assay: A fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescent tracer from the kinase by the inhibitor.

-

HTRF® Kinase Assays: A homogeneous time-resolved fluorescence assay that detects the phosphorylated substrate using a specific antibody.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Lenvatinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Receptor Phosphorylation Assay

This assay assesses Lenvatinib's ability to inhibit the phosphorylation of its target RTKs within a cellular context.

Figure 5: Workflow for a Cell-Based Receptor Phosphorylation Assay. This diagram details the process of evaluating Lenvatinib's inhibitory effect on receptor tyrosine kinase phosphorylation in a cellular environment.

Methodology:

-

Cell Culture: Plate cells that endogenously express the target receptor (e.g., human umbilical vein endothelial cells (HUVECs) for VEGFR2, or engineered cell lines overexpressing a specific RTK) in appropriate culture vessels.

-

Serum Starvation: Once the cells reach a suitable confluency, replace the growth medium with a low-serum or serum-free medium and incubate for several hours to overnight. This reduces the basal level of receptor phosphorylation.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of Lenvatinib or vehicle control for a specified time (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with the cognate ligand for the target receptor (e.g., VEGF-A for VEGFR2, FGF2 for FGFR1) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

-

Cell Lysis: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Western Blot Analysis:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the target RTK (e.g., anti-phospho-VEGFR2 (Tyr1175)).

-

Subsequently, probe the same membrane (after stripping) or a parallel membrane with an antibody against the total form of the RTK to normalize for protein loading.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detect the primary antibodies with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of the phosphorylated RTK to the total RTK to determine the extent of inhibition by Lenvatinib.

In Vivo Tumor Xenograft Model

This in vivo assay evaluates the anti-tumor efficacy of Lenvatinib in a living organism.

Figure 6: Workflow for an In Vivo Tumor Xenograft Model. This diagram outlines the experimental procedure for assessing the anti-tumor efficacy of Lenvatinib in a mouse model.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., thyroid, renal, or hepatocellular carcinoma cell lines) into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]

-

Tumor Growth Monitoring: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.[8]

-

Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into different treatment groups: a vehicle control group and one or more Lenvatinib treatment groups at different dose levels. Administer Lenvatinib or the vehicle control orally via gavage, typically once daily.[8]

-

Efficacy and Toxicity Assessment: Continue the treatment for a specified duration (e.g., 2-4 weeks). During this period, continue to monitor tumor volume and the body weight of the mice as an indicator of general toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and, if required, process them for further analysis such as immunohistochemistry (to assess markers of proliferation like Ki-67 or angiogenesis like CD31) or Western blotting (to confirm target inhibition in vivo).

-

Statistical Analysis: Compare the tumor growth rates and final tumor weights between the control and Lenvatinib-treated groups to determine the statistical significance of the anti-tumor effect.

Conclusion

Lenvatinib is a multi-targeted tyrosine kinase inhibitor with a well-defined set of biological targets that are critical for tumor growth and angiogenesis. Its potent inhibition of VEGFR, FGFR, PDGFRα, KIT, and RET disrupts key downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ cascades. The preclinical and clinical efficacy of Lenvatinib is underpinned by a robust body of evidence from biochemical, cell-based, and in vivo experimental models. This technical guide provides a foundational understanding of Lenvatinib's core mechanisms, which can inform further research and the development of novel therapeutic strategies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. glpbio.com [glpbio.com]

- 3. Functional roles of fibroblast growth factor receptors (FGFRs) signaling in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic insights into the mechanisms of Fgf signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Lenvatinib: A Comprehensive Technical Guide on its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical and structural properties of Lenvatinib, a multi-kinase inhibitor pivotal in oncology research and treatment. The information is curated for professionals in drug development and scientific research, presenting quantitative data, experimental methodologies, and visual representations of its molecular interactions and analytical workflows.

Chemical Identity and Structure

Lenvatinib is a potent receptor tyrosine kinase (RTK) inhibitor.[1][2] Its chemical structure is characterized by a quinoline core linked to a substituted phenoxy moiety containing a cyclopropylureido group. It is typically used in its mesylate salt form to improve its pharmaceutical properties.[3][4]

Chemical Structure Visualization

The following diagram illustrates the principal chemical groups of Lenvatinib and their connectivity.

Caption: Simplified schematic of Lenvatinib's core chemical structure.

Chemical Identification

Quantitative identifiers for Lenvatinib are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-[3-Chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide | [2][3] |

| CAS Number | 417716-92-8 (Lenvatinib free base) | [3][5] |

| 857890-39-2 (Lenvatinib mesylate) | [1][3] | |

| Molecular Formula | C₂₁H₁₉ClN₄O₄ | [2][5][6] |

| Molecular Weight | 426.85 g/mol | [5][7] |

| Synonyms | E7080, ER-203492-00, Lenvima, Kisplyx | [2][5][8] |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Lenvatinib is a white powder.[1]

| Property | Value | Source(s) |

| Melting Point | >216°C (decomposes) | [9] |

| pKa (Strongest Basic) | 5.4 | [10] |

| pKa (Strongest Acidic) | 12.37 | [10] |

| LogP | 3.03 (ALOGPS) | [10] |

| Water Solubility | 0.00622 mg/mL (practically insoluble) | [1][10] |

| DMSO Solubility | ~50 mg/mL (warmed) | [7] |

| DMF Solubility | ~1 mg/mL | [5][11] |

| Appearance | White to pale yellow powder | [1][6] |

Mechanism of Action & Signaling Pathways

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that selectively inhibits the kinase activities of various receptors involved in oncogenic and proangiogenic pathways.[1][2][12] Its primary targets include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast Growth Factor (FGF) receptors (FGFR1, 2, 3, 4), Platelet-Derived Growth Factor (PDGF) receptor PDGFRα, as well as KIT and RET proto-oncogenes.[1][2][12] By blocking these pathways, Lenvatinib effectively suppresses tumor angiogenesis and cellular proliferation.[8][13]

Inhibitory Activity

The inhibitory concentrations (IC₅₀) demonstrate Lenvatinib's potency against key kinases.

| Kinase Target | IC₅₀ (nM) | Source(s) |

| VEGFR2 (KDR) | 4.0 | [5][9][11] |

| VEGFR3 (Flt-4) | 5.2 | [5][9][11] |

| VEGFR1 (Flt-1) | 22 | [5][9][11] |

| FGFR1 | 46 | [5][11] |

| PDGFRα | 51 | [5][11] |

| PDGFRβ | 39 | [5] |

| KIT | 100 | [5][11] |

Signaling Pathway Inhibition Diagram

The diagram below visualizes the primary mechanism of action for Lenvatinib.

Caption: Lenvatinib's inhibition of key RTKs and downstream pathways.

Pharmacokinetic Properties

Lenvatinib is administered orally and exhibits predictable pharmacokinetic behavior.[14]

| Parameter | Value | Source(s) |

| Bioavailability | ~85% | [14] |

| Half-life (t₁/₂) | ~28 hours | [14] |

| Metabolism | Primarily via Cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase | [14] |

| Excretion | Feces (~65%) and Urine (~25%) | [14] |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are generalized protocols for common experiments used to characterize Lenvatinib.

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol outlines a method to determine the IC₅₀ of Lenvatinib against a specific tyrosine kinase, such as VEGFR2, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Recombinant human kinase (e.g., VEGFR2)

-

Biotinylated substrate peptide (e.g., poly(GT)-biotin)

-

ATP (Adenosine triphosphate)

-

Lenvatinib stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Stop solution (e.g., EDTA in buffer)

-

Detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab) and Streptavidin-XL665 (SA-XL665)

-

384-well low-volume assay plates

Methodology:

-

Compound Dilution: Prepare a serial dilution of Lenvatinib in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.

-

Reaction Setup: To each well of the assay plate, add the kinase, the biotinylated substrate, and the Lenvatinib dilution (or vehicle control).

-

Initiate Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Stop Reaction: Terminate the reaction by adding the stop solution containing EDTA.

-

Detection: Add the HTRF detection reagents (Eu-Ab and SA-XL665) to the wells.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at 620 nm and 665 nm.

-

Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of Lenvatinib concentration. Determine the IC₅₀ value using a non-linear regression curve fit.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro kinase inhibition assay described above.

References

- 1. tga.gov.au [tga.gov.au]

- 2. Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lenvatinib - Wikipedia [en.wikipedia.org]

- 4. Lenvatinib Mesylate | C22H23ClN4O7S | CID 11237762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Lenvatinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Lenvatinib CAS#: 417716-92-8 [m.chemicalbook.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Lenvatinib | CAS 417716-92-8 | Cayman Chemical | Biomol.com [biomol.com]

- 12. Lenvatinib | MedPath [trial.medpath.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

The Discovery and Development of Lenvatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenvatinib (formerly known as E7080) is a potent oral multi-kinase inhibitor that has emerged as a significant therapeutic agent in the treatment of several advanced cancers. Developed by Eisai Co., Ltd., its journey from a laboratory compound to a clinically approved drug is a testament to the power of targeted therapy in oncology. This technical guide provides an in-depth exploration of the discovery and development history of Lenvatinib, detailing its mechanism of action, preclinical pharmacology, and pivotal clinical trials. Quantitative data are presented in structured tables for clarity, and key experimental protocols are described to provide a comprehensive understanding of the research underpinning its clinical use. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to illustrate the complex biological processes involved.

Introduction: The Genesis of a Multi-Kinase Inhibitor

The development of Lenvatinib was driven by the need for more effective treatments for cancers characterized by aberrant signaling through receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation, survival, and angiogenesis.[1] Eisai Co., Ltd. embarked on a discovery program to identify a small molecule inhibitor with a unique binding mode and a specific kinase inhibition profile. This effort led to the identification of E7080, a compound with a novel Type V binding mode to VEGFR2, which contributes to its potent and rapid inhibition of kinase activity.[2][3]

Mechanism of Action: A Multi-Pronged Attack on Cancer

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that disrupts several key signaling pathways implicated in tumor growth, angiogenesis, and metastasis. Its primary targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR1-3): Inhibition of VEGFR signaling is a cornerstone of Lenvatinib's anti-angiogenic effect, cutting off the tumor's blood supply.[4][5][6]

-

Fibroblast Growth Factor Receptors (FGFR1-4): By targeting FGFRs, Lenvatinib not only further inhibits angiogenesis but also directly impedes tumor cell proliferation and survival.[7][8][9]

-

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Inhibition of PDGFRα contributes to the anti-tumor activity by affecting tumor cell growth and the tumor microenvironment.[1][10]

-

KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT): Targeting KIT is relevant in specific cancer types where this pathway is a known driver of oncogenesis.[1][10][11]

-

Rearranged during Transfection (RET) Proto-Oncogene: Inhibition of RET is particularly important in certain types of thyroid cancer where RET fusions or mutations are common oncogenic drivers.[1][11]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Lenvatinib.

References

- 1. Lenvatinib: a Receptor Tyrosine Kinase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]

- 2. nbinno.com [nbinno.com]

- 3. Synergistic Effects of Lenvatinib (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]

- 5. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]

- 6. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancerresgroup.us [cancerresgroup.us]

- 9. Inhibition of FGFR Reactivates IFNγ Signaling in Tumor Cells to Enhance the Combined Antitumor Activity of Lenvatinib with Anti-PD-1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Lenvatinib Pharmacokinetics in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Lenvatinib, a multi-kinase inhibitor, in key preclinical models. The data and protocols summarized herein are essential for the design and interpretation of nonclinical studies and for informing clinical trial development.

Introduction to Lenvatinib

Lenvatinib is an oral, multi-targeted tyrosine kinase inhibitor. It is known to inhibit the kinase activities of Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor (FGF) receptors (FGFR1, 2, 3, and 4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), as well as KIT and RET proto-oncogenes.[1][2] This broad-spectrum inhibition of key signaling pathways involved in angiogenesis, tumor growth, and cancer progression underpins its therapeutic efficacy in various solid tumors.[1][2] Preclinical evaluation of its pharmacokinetic profile is a critical step in understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics, thereby guiding dose selection and predicting clinical behavior.

Mechanism of Action: Key Signaling Pathways

Lenvatinib exerts its anti-tumor effects by simultaneously blocking several critical signaling pathways implicated in tumorigenesis and angiogenesis. Its primary targets are the receptor tyrosine kinases (RTKs) on the cell surface. By binding to these receptors, Lenvatinib prevents their activation and downstream signaling cascades, ultimately leading to the inhibition of tumor cell proliferation and tumor neovascularization.

Preclinical Pharmacokinetics

The pharmacokinetic profile of Lenvatinib has been characterized in several preclinical species, primarily in mice and rats. These studies are crucial for establishing dose-exposure relationships and for allometric scaling to predict human pharmacokinetics.

Pharmacokinetics in Mice

Studies in mice have demonstrated that Lenvatinib is orally bioavailable with dose-proportional exposure.

Table 1: Pharmacokinetic Parameters of Lenvatinib in Mice Following a Single Oral Administration [3]

| Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | AUC0-inf (µg·h/mL) | T½ (h) |

| 3 | 1.0 | 0.82 | 3.51 | 2.09 |

| 10 | 1.0 | 3.37 | 13.9 | 1.74 |

| 30 | 2.0 | 11.2 | 52.8 | 1.85 |

Data represent the mean (n=3). AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. T½: Elimination half-life.

Pharmacokinetics in Rats

Similar to mice, Lenvatinib exhibits predictable pharmacokinetics in rats following oral administration.

Table 2: Pharmacokinetic Parameters of Lenvatinib in Rats Following a Single Oral Administration [3]

| Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | AUC0-inf (µg·h/mL) | T½ (h) |

| 3 | 1.5 ± 0.6 | 0.60 ± 0.12 | 3.28 ± 0.35 | 3.61 ± 0.21 |

| 10 | 1.8 ± 0.5 | 1.88 ± 0.25 | 13.4 ± 1.2 | 5.27 ± 0.33 |

| 30 | 2.0 ± 0.0 | 5.95 ± 1.00 | 46.8 ± 6.8 | 4.95 ± 0.77 |

Data represent the mean ± standard deviation (n=4).

In another study in adult Sprague-Dawley rats administered a single oral dose of 7.0 mg/kg, the Cmax was 0.32 ± 0.08 µg/mL and the AUC(0-∞) was 3.97 ± 0.73 µg/mL·h.[4] Following a single oral administration of radiolabeled Lenvatinib to rats, the drug was widely distributed in tissues, with high levels observed in the gastrointestinal tract, liver, and kidney.[1] Elimination was primarily through the fecal route via bile.[1]

Experimental Protocols

Standardized and well-documented experimental protocols are fundamental to the reliability and reproducibility of preclinical pharmacokinetic studies. Below is a detailed methodology for a typical single-dose oral pharmacokinetic study of Lenvatinib in rodents.

Animal Models

-

Species: Male BALB/c mice or Sprague-Dawley rats are commonly used.[3][4]

-

Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, except for a pre-dose fasting period.

Drug Formulation and Administration

-

Vehicle: Lenvatinib is typically prepared as a suspension in water or a 0.15% (w/v) carboxymethyl cellulose (CMC) solution.[3][4]

-

Administration: The drug is administered once via oral gavage at the desired dose levels (e.g., 3, 10, and 30 mg/kg).[3] Animals are often fasted overnight prior to dosing.[3]

Sample Collection

-

Matrix: Blood is the primary biological matrix for pharmacokinetic analysis.

-

Collection: Approximately 0.2-0.3 mL of blood is collected from each animal at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[3] Blood samples are typically drawn from the jugular vein or via orbital venous plexus into tubes containing an anticoagulant (e.g., heparin).[3][4]

-

Processing: Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[3][4]

Bioanalytical Method

-

Technique: Lenvatinib concentrations in plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Sample Preparation: A protein precipitation method is commonly employed for plasma sample preparation.

-

Chromatography: Separation is achieved on a C18 reverse-phase column.

-

Detection: Mass spectrometry is performed using positive ion multi-response monitoring.

Data Analysis

-

Pharmacokinetic Parameters: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and T½ from the plasma concentration-time data.

Conclusion

The preclinical pharmacokinetic studies of Lenvatinib in mice and rats demonstrate consistent and dose-proportional oral absorption and exposure. The methodologies for conducting these studies are well-established, providing a robust framework for further nonclinical research. This comprehensive understanding of Lenvatinib's ADME properties in preclinical models is indispensable for its continued development and for optimizing its therapeutic use in clinical settings.

References

Lenvatinib's In Vitro Efficacy: A Deep Dive into Cancer Cell Line Response

For Immediate Release

[City, State] – A comprehensive analysis of in vitro studies reveals the potent and varied anti-cancer activity of Lenvatinib across a spectrum of cancer cell lines. This technical guide, designed for researchers, scientists, and drug development professionals, consolidates key findings on Lenvatinib's mechanism of action, quantifies its inhibitory effects, and provides detailed experimental methodologies to support further research in the field.

Quantitative Analysis of Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of Lenvatinib in various cancer cell lines as reported in peer-reviewed studies.

Hepatocellular Carcinoma (HCC) Cell Lines

| Cell Line | IC50 (µM) | Reference |

| HAK-5 | 5.8 | [5] |

| KYN-2 | 10.4 | [5] |

| HAK-1A | 12.5 | [5] |

| KMCH-2 | 15.4 | [5] |

| KMCH-1 | 18.2 | [5] |

| KYN-1 | 20.3 | [5] |

| HAK-1B | 20.4 | [5] |

| HAK-6 | 28.5 | [5] |

| Hep3B2.1-7 | 0.23 | [6] |

| HuH-7 | 0.42 | [6] |

| JHH-7 | 0.64 | [6] |

Thyroid Cancer Cell Lines

| Cell Line | Histology | IC50 (µM) | Reference |

| RO82-W-1 | Differentiated Thyroid Cancer | < 10 | [7] |

| TT | Medullary Thyroid Cancer | < 10 | [7] |

| 8505C | Anaplastic Thyroid Cancer | 24.26 | [8] |

| TCO1 | Anaplastic Thyroid Cancer | 26.32 | [8] |

Note: For 9 out of 11 thyroid cancer cell lines tested in one study, the IC50 values were greater than 10 μM.[7]

Other Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KM12C | Colon Cancer | 9.54 | [9] |

| A375 | Melanoma | 23.6 - 44.17 | [9] |

| DU145 | Prostate Cancer | 23.6 - 44.17 | [9] |

| DX3 | Melanoma | 23.6 - 44.17 | [9] |

| SK23 | Melanoma | 23.6 - 44.17 | [9] |

| U2OS | Osteosarcoma | 23.6 - 44.17 | [9] |

Core Signaling Pathways Targeted by Lenvatinib

Lenvatinib exerts its anti-tumor effects by inhibiting key signaling pathways. The following diagrams illustrate the primary mechanisms of action.

Figure 1: Lenvatinib inhibits the VEGFR signaling pathway.

Figure 2: Lenvatinib inhibits the FGFR signaling pathway.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, the following section details the methodologies employed in the cited in vitro studies.

Cell Viability and Proliferation Assays

A common method to determine the effect of Lenvatinib on cancer cell viability is the use of tetrazolium-based colorimetric assays such as MTT and XTT, or luminescence-based assays like CellTiter-Glo®.

General Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000 to 10,000 cells per well and cultured for 24 hours to allow for attachment.[5]

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Lenvatinib (e.g., 0 to 30 µM) or a vehicle control (DMSO).[5][10]

-

Incubation: Cells are incubated with the drug for a specified period, typically 48 to 72 hours.[5][8][10]

-

Assay Reagent Addition:

-

MTT/XTT Assay: The respective reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals. A solubilization solution is then added to dissolve the crystals.

-

CellTiter-Glo® Assay: The CellTiter-Glo® reagent is added to each well, and the plate is shaken for a few minutes to induce cell lysis.

-

-

Data Acquisition:

-

MTT/XTT Assay: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).[11]

-

CellTiter-Glo® Assay: The luminescence is measured using a luminometer.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Figure 3: Experimental workflow for IC50 determination.

Apoptosis Assay

The Annexin V assay is a common method to detect and quantify apoptosis.

Protocol:

-

Cell Treatment: Cells are cultured with or without Lenvatinib at specified concentrations (e.g., 7.5 and 30 µM) for 48 hours.[10]

-

Staining: Cells are harvested and stained with an Annexin V-fluorochrome conjugate (e.g., EGFP) and a viability dye (e.g., Propidium Iodide) according to the manufacturer's protocol.[10]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are identified as apoptotic.[10]

Western Blotting

Western blotting is used to detect changes in protein expression and phosphorylation states of key signaling molecules.

Protocol:

-

Cell Lysis: Cells are treated with Lenvatinib for a specified time, then washed and lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, β-actin).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. The intensity of the bands is quantified using densitometry software.

Conclusion

The in vitro data robustly supports the role of Lenvatinib as a potent inhibitor of key oncogenic signaling pathways. The compiled IC50 values provide a valuable resource for comparing the sensitivity of different cancer cell lines. The detailed experimental protocols and workflow diagrams presented herein offer a practical guide for researchers investigating the multifaceted anti-cancer properties of Lenvatinib. This consolidated information serves as a foundation for designing further preclinical studies and ultimately, for advancing the clinical application of this important therapeutic agent.

References

- 1. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. lenvimahcp.com [lenvimahcp.com]

- 4. qingmupharm.com [qingmupharm.com]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Lenvatinib | E7080 | receptor tyrosine kinase inhibitor | TargetMol [targetmol.com]

- 10. Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]

- 11. spandidos-publications.com [spandidos-publications.com]

Lenvatinib's Inhibition of Angiogenesis: A Technical Guide to Core Pathways and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenvatinib is a multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of various solid tumors. Its primary mechanism of action involves the potent and simultaneous inhibition of vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), the RET proto-oncogene, and the KIT proto-oncogene. This comprehensive technical guide delves into the core angiogenesis inhibition pathways targeted by Lenvatinib, presenting quantitative data on its inhibitory activity, detailed protocols for key experimental evaluations, and visual representations of the intricate signaling cascades and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain oxygen and nutrients essential for their expansion. Key signaling pathways, primarily driven by receptor tyrosine kinases (RTKs), regulate this process. Lenvatinib's therapeutic efficacy is largely attributed to its ability to block these pro-angiogenic pathways, thereby cutting off the tumor's lifeline. This guide provides an in-depth exploration of Lenvatinib's mechanism of action, focusing on its role as a potent angiogenesis inhibitor.

Quantitative Analysis of Lenvatinib's Kinase Inhibition

Lenvatinib exhibits a distinct inhibitory profile against a panel of key RTKs involved in angiogenesis and tumor progression. The following tables summarize its inhibitory potency, presented as half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values, providing a quantitative basis for its multi-targeted activity.[1][2][3][4]

| Target Kinase | IC50 (nM) | Reference(s) |

| VEGFR1 (Flt-1) | 22 | [1][2] |

| VEGFR2 (KDR) | 4.0 | [1][2] |

| VEGFR3 (Flt-4) | 5.2 | [1][2] |

| FGFR1 | 46 | [1][2] |

| FGFR2 | - | |

| FGFR3 | - | |

| FGFR4 | - | |

| PDGFRα | 51 | [1][2] |

| PDGFRβ | 39 | [1] |

| KIT | 100 | [1][2] |

| RET | - |

| Target Kinase | Ki (nM) | Reference(s) |

| VEGFR1 | 1.3 | [4] |

| VEGFR2 | 0.74 | [4] |

| VEGFR3 | 0.71 | [4] |

| FGFR1 | 22 | [4] |

| FGFR2 | 8.2 | [4] |

| FGFR3 | 15 | [4] |

| RET | 1.5 | [4] |

| KIT | 11 | [4] |

Core Angiogenesis Signaling Pathways Inhibited by Lenvatinib

Lenvatinib exerts its anti-angiogenic effects by disrupting multiple, interconnected signaling pathways. The following diagrams, rendered using Graphviz (DOT language), illustrate the key molecular cascades targeted by Lenvatinib.

VEGF Receptor (VEGFR) Signaling Pathway

The VEGF signaling pathway is a central regulator of angiogenesis. Binding of VEGF ligands to their receptors on endothelial cells triggers a cascade of downstream events leading to endothelial cell proliferation, migration, and tube formation. Lenvatinib potently inhibits VEGFR1, VEGFR2, and VEGFR3, thereby blocking these critical steps in angiogenesis.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGF signaling pathway plays a crucial role in tumor angiogenesis and cell proliferation. Aberrant activation of this pathway can contribute to resistance to anti-VEGF therapies. Lenvatinib's inhibition of FGFR1-4 provides a dual blockade of angiogenesis and direct antitumor effects.

Platelet-Derived Growth Factor Receptor (PDGFR) Signaling Pathway

PDGF signaling is involved in the recruitment of pericytes, which are essential for the stabilization and maturation of newly formed blood vessels. By inhibiting PDGFRα, Lenvatinib can disrupt the tumor vasculature's support structure, leading to vessel regression.

RET Signaling Pathway

The RET (Rearranged during Transfection) proto-oncogene plays a role in cell proliferation and differentiation. Aberrant RET signaling can drive tumor growth and angiogenesis. Lenvatinib's inhibition of RET contributes to its broad anti-cancer activity.

Experimental Protocols for Evaluating Lenvatinib's Activity

The following sections provide detailed methodologies for key in vitro and in vivo experiments used to characterize the anti-angiogenic and anti-tumor effects of Lenvatinib.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of Lenvatinib to inhibit the enzymatic activity of specific receptor tyrosine kinases.

Protocol Details:

-

Reagents:

-

Recombinant human kinases (e.g., VEGFR2, FGFR1) are commercially available.

-

Kinase reaction buffer typically contains Tris-HCl, MgCl2, MnCl2, DTT, and a source of protein (e.g., BSA).

-

ATP is prepared at a concentration near the Km for each specific kinase (e.g., 1 µM).[5]

-

A generic substrate like poly(Glu, Tyr) is often used.[5]

-

-

Procedure:

-

Serially dilute Lenvatinib in DMSO.

-

In a 96-well plate, add the kinase, Lenvatinib dilution, and substrate solution.[5]

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP solution.[5]

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).[5]

-

Stop the reaction by adding a solution containing EDTA.[5]

-

-

Detection:

-

Phosphorylation of the substrate can be detected using various methods, including Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assays with anti-phosphotyrosine antibodies.[5]

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each Lenvatinib concentration.

-

IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of Lenvatinib on cancer cell lines.

Protocol Details:

-

Cell Lines: A panel of cancer cell lines with known RTK expression profiles (e.g., hepatocellular carcinoma lines like Hep3B2.1-7 and HuH-7) are used.[6]

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of Lenvatinib concentrations.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Assess cell viability using a colorimetric assay such as MTT or WST-1, or a luminescence-based assay measuring ATP content.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, representing the concentration of Lenvatinib that inhibits cell proliferation by 50%.

-

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor and anti-angiogenic efficacy of Lenvatinib in a living organism.

Protocol Details:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used.

-

Tumor Implantation: Cancer cells are injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and vehicle control groups. Lenvatinib is administered orally at a predetermined dose and schedule.[1]

-

Tumor Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Angiogenesis Assessment:

-

At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.

-

Tumor sections are stained with an antibody against the endothelial cell marker CD31 (PECAM-1).[7][8]

-

Microvessel density (MVD) is quantified by counting the number of CD31-positive vessels in multiple high-power fields using image analysis software.[9]

-

Conclusion

Lenvatinib's robust anti-tumor activity is underpinned by its potent inhibition of multiple key signaling pathways that drive angiogenesis and tumor cell proliferation. By simultaneously targeting VEGFR, FGFR, PDGFR, and RET, Lenvatinib offers a multifaceted approach to cancer therapy. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of Lenvatinib and other multi-targeted kinase inhibitors, enabling researchers to further elucidate their mechanisms of action and therapeutic potential. The continued investigation into the intricate signaling networks affected by Lenvatinib will undoubtedly pave the way for more effective and personalized cancer treatments.

References

- 1. glpbio.com [glpbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.6. CD31 immunohistochemistry staining [bio-protocol.org]

- 8. 4.11. Immunohistochemistry Analysis of Tumor Tissue [bio-protocol.org]

- 9. Automated Image Analysis Programs for the Quantification of Microvascular Network Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

Lenvatinib's Immunomodulatory Overhaul of the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action in the Tumor Microenvironment

Quantitative Impact of Lenvatinib on the TME

The following tables summarize the key quantitative effects of lenvatinib on various components of the tumor microenvironment as reported in preclinical and clinical studies.

Table 1: Lenvatinib's Effect on Immune Cell Populations

| Immune Cell Type | Effect | Quantitative Change | Cancer Model/Setting | Reference |

| Tumor-Associated Macrophages (TAMs) | Decrease | Significant reduction in CD45+CD11b+Ly6GlowLy6ClowF4/80+ cells | Syngeneic murine tumor models (BNL 1ME A. 7R. 1 and LL/2) | [9] |

| Decrease | Decreased TAM numbers | Mouse tumor models | [8] | |

| Shift in Polarization | Increased M1/M2 ratio | Mouse tumor models | [8] | |

| Activated Cytotoxic T cells (CD8+) | Increase | Increased activated cytotoxic T cells | Syngeneic mouse tumor models | [10][11] |

| Increase | Increased IFNγ-secreting CD8+ T cells | Regional lymph nodes of tumor-bearing mice | [9] | |

| Increase | Increased proliferation (Ki-67+) of PD1+ CD8+ T cells | Orthotopic hepa1-6 mouse model | [12] | |

| Natural Killer (NK) cells | Increase in Infiltration | ~6-fold higher NK1.1+ cells in lenvatinib-treated tumors | B16-F10 melanoma mouse model | [13] |

| Plasmacytoid Dendritic Cells | Decrease | Decreased expression of IL3RA (CD123) | Human hepatocellular carcinoma samples | [1] |

| Myeloid-Derived Suppressor Cells (MDSCs) | Decrease | Decreased frequency and immunosuppressive activity | In vitro and in vivo cancer models | [14] |

Table 2: Lenvatinib's Effect on Cytokines, Chemokines, and Other Soluble Factors

| Factor | Effect | Quantitative Change | Cancer Model/Setting | Reference |

| CXCL9 | Increase | Elevated levels | Human hepatocellular carcinoma samples | [1] |

| CXCL10 | Increase | Elevated levels | Human hepatocellular carcinoma samples | [1] |

| Granzyme-B | Increase | Increased levels | Human hepatocellular carcinoma samples | [1] |

| IL-6 | Increase | Significant increase | Human hepatocellular carcinoma samples | [1] |

| IL-8 | Decrease | Not specified | Human hepatocellular carcinoma samples | [1] |

| ANGPT2 (Angiopoietin-2) | Decrease | Significantly decreased | Human hepatocellular carcinoma samples | [1] |

| FLT1 (VEGFR1) | Decrease | Significantly decreased | Human hepatocellular carcinoma samples | [1] |

Signaling Pathways and Experimental Workflows

Lenvatinib's Core Signaling Inhibition Pathway

The following diagram illustrates the primary receptor tyrosine kinases inhibited by lenvatinib and their downstream effects on angiogenesis and tumor cell proliferation.

Immunomodulatory Cascade Triggered by Lenvatinib

This diagram depicts the logical flow of how lenvatinib's anti-angiogenic and direct receptor inhibition on immune cells leads to a more favorable anti-tumor immune microenvironment.

Experimental Workflow for Assessing Immune Cell Infiltration

The following workflow outlines a typical experimental process for analyzing the impact of lenvatinib on immune cell populations within the TME.

Detailed Experimental Protocols

In Vivo Murine Tumor Models

-

Animal Models: Syngeneic mouse tumor models are frequently used to study the immunomodulatory effects of lenvatinib in the context of a competent immune system. Examples include the BNL 1ME A. 7R. 1 and LL/2 (Lewis Lung Carcinoma) models.[9]

-

Tumor Cell Implantation: Tumor cells (e.g., 1 x 10^6 cells) are typically injected subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6N).[13]

-

Lenvatinib Administration: Lenvatinib is administered orally by gavage. Dosing can range from 3 to 30 mg/kg, once daily.[6][13] Treatment is often initiated a few days after tumor cell inoculation when tumors are palpable.[13]

-

Tumor Measurement and Endpoint: Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis.[13]

Analysis of Immune Cell Populations

-

Flow Cytometry:

-

Sample Preparation: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.[13]

-

Staining: Cells are stained with a panel of fluorescently labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45 for total immune cells, CD3, CD4, CD8 for T cells, F4/80 for macrophages, NK1.1 for NK cells).[9][13]

-

Analysis: Stained cells are analyzed using a flow cytometer to quantify the percentage and absolute number of each immune cell subset within the tumor.[13]

-

-

Immunohistochemistry (IHC):

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR):

-

RNA Extraction: Total RNA is extracted from tumor tissue or sorted immune cells.

-

Reverse Transcription: RNA is reverse-transcribed into cDNA.

-

PCR: qRT-PCR is performed using specific primers for genes of interest (e.g., cytokines, chemokines, immune cell markers).

-

-

RNA Sequencing (RNA-seq):

-

Western Blotting:

-

Protein Extraction: Proteins are extracted from tumor tissue or cells.

-

Electrophoresis and Transfer: Proteins are separated by size and transferred to a membrane.

-

Antibody Incubation and Detection: The membrane is incubated with primary antibodies against target proteins and then with secondary antibodies for detection.

-

Conclusion and Future Directions

Future research should focus on elucidating the precise molecular mechanisms underlying lenvatinib's effects on different immune cell subsets and identifying predictive biomarkers to select patients most likely to benefit from its immunomodulatory properties. A deeper understanding of these aspects will be crucial for optimizing combination therapies and expanding the clinical utility of lenvatinib in the era of cancer immunotherapy.

References

- 1. Lenvatinib activates anti-tumor immunity by suppressing immunoinhibitory infiltrates in the tumor microenvironment of advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The action and resistance mechanisms of Lenvatinib in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lenvimahcp.com [lenvimahcp.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]

- 6. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancerresgroup.us [cancerresgroup.us]

- 8. Lenvatinib enhances antitumor immunity of anti-PD-1 antibody | springermedizin.de [springermedizin.de]

- 9. aacrjournals.org [aacrjournals.org]

- 10. merck.com [merck.com]

- 11. Merck and Eisai Announce WELIREG® (belzutifan) Plus LENVIMA® (lenvatinib) Met Primary Endpoint of Progression-Free Survival (PFS) in Certain Previously Treated Patients With Advanced Renal Cell Carcinoma - BioSpace [biospace.com]

- 12. Lenvatinib enhances antitumor immunity by promoting the infiltration of TCF1 + CD8 + T cells in HCC via blocking VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lenvatinib promotes antitumor immunity by enhancing the tumor infiltration and activation of NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Lenvatinib Dosage for In Vivo Mouse Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of lenvatinib dosage and administration for in vivo mouse studies based on established pre-clinical research. The following protocols and data are intended to serve as a guide for researchers designing and conducting experiments to evaluate the efficacy of lenvatinib in various cancer models.

Mechanism of Action

Lenvatinib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that selectively inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors (FGFR1, FGFR2, FGFR3, and FGFR4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1] By blocking these signaling pathways, lenvatinib inhibits tumor angiogenesis and tumor cell proliferation.

Signaling Pathway

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways crucial for tumor growth and angiogenesis.

Quantitative Data Summary

The following tables summarize the dosages and efficacy of lenvatinib in various in vivo mouse models.

| Cancer Type | Cell Line | Mouse Strain | Lenvatinib Dosage | Administration Route | Vehicle | Efficacy |

| Hepatocellular Carcinoma | HuH-7 | Nude Mice | 0.2 mg/day | Oral Gavage | PBS | 46.6% tumor growth suppression after 8 days.[2] |

| Hepatocellular Carcinoma | KP-1/VEGF | N/A | 1 - 100 mg/kg | Oral | N/A | Significant inhibition of tumor growth.[3] |

| Gastric Cancer | Patient-Derived Xenograft (PDX) | NSG and Nude Mice | N/A | N/A | N/A | Significant reduction in tumor growth compared to vehicle.[4] |

| Small Cell Lung Cancer | H146 | BALB/c Nude Mice | 30 - 100 mg/kg (twice daily) | Oral | 0.5% Methylcellulose | Dose-dependent inhibition of tumor growth; regression at 100 mg/kg. |

| Mammary Carcinoma | MDA-MB-231 | Nude Mice | 100 mg/kg (once daily) | Oral | N/A | Inhibition of metastasis to lymph nodes and lungs. |

| Liver, Melanoma, Colon Cancer | Syngeneic Models | N/A | 10 mg/kg (once daily) | N/A | N/A | Substantial tumor growth inhibition in combination with anti-PD-1 antibody. |

Experimental Protocols

Vehicle Preparation

a) 0.5% Methylcellulose Suspension

This vehicle is suitable for oral gavage administration of lenvatinib.

Materials:

-

Methylcellulose powder

-

Sterile deionized water

-

Stir plate and magnetic stir bar

-

Autoclave

Protocol:

-

Heat the required volume of sterile deionized water to 60-80°C.

-

Slowly add the methylcellulose powder while stirring to create a 0.5% (w/v) solution.

-

Continue stirring until the powder is fully dispersed.

-

Autoclave the solution to ensure sterility.

-

Allow the solution to cool to room temperature before use. The solution should be a clear, viscous liquid.

b) DMSO/PEG300/Tween 80/Saline Formulation

This formulation is used for compounds with poor water solubility.

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline (0.9% NaCl)

Protocol:

-

To prepare a 1 mL working solution, first dissolve the required amount of lenvatinib in 100 µL of DMSO to create a stock solution.

-

In a separate tube, add 400 µL of PEG300.

-

Add the lenvatinib-DMSO stock solution to the PEG300 and mix thoroughly.

-

Add 50 µL of Tween 80 to the mixture and mix until clear.

-

Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. This formulation should be prepared fresh before each use.[5]

Tumor Induction and Drug Administration

The following provides a general workflow for a xenograft study.

Caption: A typical experimental workflow for evaluating lenvatinib efficacy in a mouse xenograft model.

a) Hepatocellular Carcinoma (HuH-7) Xenograft Model

Protocol:

-

Culture HuH-7 cells in appropriate media until they reach 80-90% confluency.

-

Harvest the cells and resuspend them in sterile PBS or serum-free media at a concentration of 5 x 10^6 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.

-

Allow tumors to grow until they are palpable or reach a predetermined size (e.g., 100-150 mm³).

-

Randomize mice into treatment and control groups.

-

Administer lenvatinib (e.g., 0.2 mg/day) or vehicle (e.g., PBS) daily via oral gavage.[2]

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Continue treatment for the specified duration (e.g., 8 days) or until tumors in the control group reach the predetermined endpoint size.

b) Small Cell Lung Cancer (H146) Xenograft Model

Protocol:

-

Culture H146 cells in appropriate media.

-

Prepare a cell suspension as described above.

-

Subcutaneously implant the H146 cells into the flank of BALB/c nude mice.

-

Once tumors are established, randomize mice into treatment groups.

-

Prepare lenvatinib in 0.5% methylcellulose.

-

Administer lenvatinib orally twice daily at desired concentrations (e.g., 30, 100 mg/kg).

-

Monitor tumor growth and animal health as described above.

c) Mammary Carcinoma (MDA-MB-231) Xenograft Model

Protocol:

-

Culture MDA-MB-231 cells in appropriate media.

-

Prepare a cell suspension for injection.

-

Implant the MDA-MB-231 cells into the mammary fat pad of nude mice to better mimic the primary tumor environment.

-

When tumors are established, begin treatment with lenvatinib (e.g., 100 mg/kg) or vehicle once daily via oral gavage.

-

Monitor primary tumor growth and assess for metastasis to distant sites such as lymph nodes and lungs at the study endpoint.

Important Considerations

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Monitor animals closely for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site.

-

Dose Selection: The optimal dose of lenvatinib will vary depending on the cancer model, mouse strain, and experimental endpoint. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.

-

Data Interpretation: Tumor growth inhibition is a key efficacy endpoint. However, it is also important to assess other parameters such as body weight changes, clinical signs of toxicity, and, if applicable, biomarkers of drug activity in tumor and plasma samples.

These application notes and protocols are intended to be a starting point for researchers. Modifications may be necessary to suit specific experimental designs and objectives.

References

- 1. selleckchem.com [selleckchem.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lenvatinib inhibits the growth of gastric cancer patient-derived xenografts generated from a heterogeneous population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Lenvatinib Preparation in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor that has shown significant efficacy in the treatment of various cancers, including thyroid, liver, and kidney cancer.[1][2] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and cancer progression.[1][2][3][4]

Lenvatinib primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), and Platelet-Derived Growth Factor Receptor alpha (PDGFRα).[1][4][5] Additionally, it inhibits the kinase activities of KIT and RET proto-oncogenes.[4][5] By blocking these signaling pathways, Lenvatinib effectively suppresses tumor cell proliferation and angiogenesis.[2][5][6] In vitro studies have demonstrated that Lenvatinib can inhibit both VEGF-driven and FGF-driven tube formation in HUVEC cells at nanomolar concentrations.[5]

These application notes provide a detailed protocol for the preparation of Lenvatinib for in vitro cell culture experiments to ensure reproducible and reliable results.

Data Presentation

Lenvatinib Kinase Inhibition Profile

| Target | IC50 (nM) |

| VEGFR2 (KDR) | 4.0 |

| VEGFR3 (Flt-4) | 5.2 |

| VEGFR1 (Flt-1) | 22 |

| FGFR1 | 46 |

| PDGFRβ | 39 |

| RET | - |

| KIT | - |

Note: IC50 values are from cell-free assays.[7] The inhibitory concentrations for RET and KIT are not explicitly quantified in the provided search results but are established targets.

Recommended Concentration Range for In Vitro Studies

| Cell Line Type | Concentration Range | Reference |

| Hepatocellular Carcinoma (e.g., Hep3B, Huh7) | 0 - 30 µM | [6] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 0 - 10 µM | [7] |

Signaling Pathway Targeted by Lenvatinib

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases.

Experimental Protocols

Materials and Reagents

-

Lenvatinib powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Complete cell culture medium (specific to the cell line being used)

-

Vortex mixer

-

Calibrated pipettes

-

Hemocytometer or automated cell counter

-

Trypan blue solution (0.4%)

Protocol for Preparation of Lenvatinib Stock Solution (10 mM)

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing Lenvatinib: Accurately weigh the required amount of Lenvatinib powder. For a 10 mM stock solution, the amount will depend on the molecular weight of the specific Lenvatinib salt being used.

-

Dissolving in DMSO: Dissolve the Lenvatinib powder in an appropriate volume of high-quality, sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 ml of a 10 mM stock solution of Lenvatinib (Mesylate salt, MW = 562.0 g/mol ), dissolve 5.62 mg of the powder in 1 ml of DMSO.

-

Complete Dissolution: Vortex the solution thoroughly to ensure the Lenvatinib is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution is stable for several months.

Protocol for Preparation of Lenvatinib Working Solutions

-

Thawing Stock Solution: Thaw a single aliquot of the 10 mM Lenvatinib stock solution at room temperature.

-

Dilution in Culture Medium: Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM). It is recommended to perform serial dilutions to achieve accurate final concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control (medium with the same concentration of DMSO) is included in all experiments.

-

-

Mixing: Gently mix the working solutions by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause protein denaturation in the medium.

-

Immediate Use: Use the freshly prepared working solutions immediately for treating cells. The stability of Lenvatinib in aqueous solutions like cell culture medium can be limited.

Cell Treatment Protocol

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and stabilize overnight.

-

Aspirate Old Medium: Carefully aspirate the old culture medium from the wells.

-

Add Lenvatinib Working Solution: Add the freshly prepared Lenvatinib working solutions (and vehicle control) to the respective wells.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays, or protein expression analysis.

Experimental Workflow for Lenvatinib Preparation

Caption: Workflow for Lenvatinib preparation and cell treatment.

References

- 1. m.youtube.com [m.youtube.com]

- 2. onlinepharmacy.pk [onlinepharmacy.pk]

- 3. youtube.com [youtube.com]

- 4. ijpbs.com [ijpbs.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In Vivo. (2019) | Sachiko Ogasawara | 41 Citations [scispace.com]

- 7. selleckchem.com [selleckchem.com]

Lenvatinib: Application Notes on Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is a multi-targeted tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), as well as the KIT and RET proto-oncogenes. Its mechanism of action involves the inhibition of angiogenesis and tumor cell proliferation, making it a critical component in the treatment of various cancers. Accurate preparation and storage of Lenvatinib solutions are paramount for reliable in vitro and in vivo experimental results. This document provides detailed application notes on the solubility and stability of Lenvatinib in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions of small molecules for research purposes.

Lenvatinib Signaling Pathway

Lenvatinib exerts its therapeutic effects by simultaneously inhibiting multiple signaling pathways crucial for tumor growth and angiogenesis. The diagram below illustrates the key kinases targeted by Lenvatinib.

Lenvatinib Solubility in DMSO

Lenvatinib exhibits good solubility in DMSO. However, the reported solubility values can vary depending on the experimental conditions, such as temperature and the purity of the DMSO. It is crucial to use anhydrous (dry) DMSO to achieve maximal solubility, as moisture can affect the dissolution of the compound.

Table 1: Reported Solubility of Lenvatinib in DMSO

| Source | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| Selleck Chemicals | 9 mg/mL | 17.2 mM | |

| Selleck Chemicals | 30 mg/mL | 57.36 mM | Use fresh DMSO. |

| Selleck Chemicals | 39 mg/mL | 74.57 mM | Use fresh DMSO. |

| Selleck Chemicals | 50 mg/mL | 117.13 mM | Warmed to 50°C. |

| Cayman Chemical | ~1 mg/mL | ~2.34 mM | Purge with an inert gas. |

Molecular Weight of Lenvatinib: 426.85 g/mol

Lenvatinib Stability in DMSO

While Lenvatinib is stable as a crystalline solid for at least four years when stored at -20°C, its stability in a DMSO stock solution is a critical factor for experimental consistency.[1] Generally, DMSO stock solutions of small molecules are susceptible to degradation over time, especially when stored at room temperature or exposed to moisture. A study on Lenvatinib mesylate showed that it can form a DMSO solvate which can transform into a different polymorphic form in the presence of water.[2][3][4]

For optimal stability of Lenvatinib stock solutions in DMSO:

-

Storage Temperature: Store at -20°C or -80°C for long-term storage.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Moisture Protection: Use anhydrous DMSO and keep containers tightly sealed to prevent moisture absorption.

Aqueous solutions of Lenvatinib prepared from a DMSO stock are not recommended for storage for more than one day.[1]

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of Lenvatinib in DMSO. These should be adapted based on specific laboratory equipment and requirements.

Protocol for Determining Lenvatinib Solubility in DMSO

This protocol outlines a method for determining the kinetic solubility of Lenvatinib in DMSO using a shake-flask method followed by analysis.

Materials:

-

Lenvatinib powder

-

Anhydrous DMSO

-

Vortex mixer

-

Orbital shaker at a controlled temperature

-

Microcentrifuge

-

HPLC system with a UV detector

-

Analytical balance

-

Calibrated pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Weigh out an excess amount of Lenvatinib (e.g., 20 mg) into a clean, dry glass vial.

-

Add a defined volume of anhydrous DMSO (e.g., 1 mL).

-

Tightly cap the vial and vortex vigorously for 2 minutes.

-

-

Equilibration:

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Allow the solution to equilibrate for 24 hours to ensure saturation.

-

-

Separation of Undissolved Solid:

-